Cas no 339013-71-7 (4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone)

4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a brominated pyridazinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4,5-dihydropyridazinone core substituted with a 4-bromophenyl group at the 4-position and a 3-methylphenyl group at the 6-position, offering a unique scaffold for further chemical modifications. The bromine substituent enhances reactivity for cross-coupling reactions, making it a valuable intermediate in synthetic organic chemistry. The compound’s rigid heterocyclic framework may also contribute to binding affinity in biological systems, suggesting utility in drug discovery. Its well-defined molecular architecture allows for precise structural optimization in the development of bioactive molecules.
4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone structure
339013-71-7 structure
商品名:4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
CAS番号:339013-71-7
MF:
メガワット:
MDL:MFCD00665245
CID:4648407

4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone 化学的及び物理的性質

名前と識別子

    • 4-(4-BROMOPHENYL)-6-(3-METHYLPHENYL)-4,5-DIHYDRO-3(2H)-PYRIDAZINONE
    • 4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
    • MDL: MFCD00665245

4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
166522-1g
4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
339013-71-7
1g
$1836.00 2023-09-07
A2B Chem LLC
AI84610-1mg
4-(4-bromophenyl)-6-(3-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
339013-71-7 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI84610-5mg
4-(4-bromophenyl)-6-(3-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
339013-71-7 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI84610-500mg
4-(4-bromophenyl)-6-(3-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
339013-71-7 >90%
500mg
$720.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619164-1mg
4-(4-Bromophenyl)-6-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one
339013-71-7 98%
1mg
¥535.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619164-5mg
4-(4-Bromophenyl)-6-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one
339013-71-7 98%
5mg
¥617.00 2024-05-18
TRC
B159735-50mg
4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
339013-71-7
50mg
$ 380.00 2022-06-07
TRC
B159735-25mg
4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
339013-71-7
25mg
$ 230.00 2022-06-07
Matrix Scientific
166522-5g
4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
339013-71-7
5g
$7343.00 2023-09-07
A2B Chem LLC
AI84610-10mg
4-(4-bromophenyl)-6-(3-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
339013-71-7 >90%
10mg
$240.00 2024-04-20

4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone 関連文献

4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinoneに関する追加情報

Structural and Pharmacological Insights into 4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS No. 339013-71-7)

The compound 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, identified by CAS No. 339013-71-7, represents a novel member of the pyridazinone class of heterocyclic compounds. Its unique structure combines two substituted aromatic rings with a pyridazinone core, forming a rigid scaffold that exhibits promising pharmacological properties. Recent advancements in computational chemistry and high-throughput screening have highlighted its potential in targeting protein kinases and inflammatory mediators, positioning it as a candidate for drug development in oncology and immunology.

Central to its molecular design is the presence of the bromophenyl substituent at position 4 and the methylphenyl group at position 6. These structural elements contribute to enhanced lipophilicity while maintaining optimal solubility profiles, critical for achieving favorable pharmacokinetics. The dihydro-pyridazinone ring system (positions 4 and 5) introduces a flexible rotational axis that modulates conformational preferences, enabling precise binding to enzyme active sites. This configuration was validated through X-ray crystallography studies published in the Journal of Medicinal Chemistry (2022), which revealed its ability to form hydrogen bonds with tyrosine kinase domains.

Synthesis of this compound has evolved significantly since its initial report in Organic Letters (2018). Current methodologies employ palladium-catalyzed cross-coupling reactions under microwave-assisted conditions to achieve high yield (>85%) and purity (>99%). A notable improvement involves the use of ligands derived from natural products to reduce catalyst loading by 60%, as demonstrated in a 2023 Angewandte Chemie study. These advancements align with green chemistry principles by minimizing waste production while maintaining scalability for preclinical trials.

In vitro assays conducted at Stanford University's Chemical Biology Institute revealed potent inhibitory activity against Janus kinase 2 (JAK2) with an IC₅₀ value of 0.8 nM, surpassing conventional inhibitors like ruxolitinib. The compound's selectivity profile was further optimized through structure-based design iterations targeting the ATP-binding pocket, as detailed in a Nature Communications paper from early 2024. This selectivity reduces off-target effects typically observed in non-specific kinase inhibitors.

Clinical translation studies published in Science Translational Medicine (March 2024) demonstrated significant tumor growth inhibition in murine models of acute myeloid leukemia when administered at submicromolar concentrations. The compound exhibited synergistic effects when combined with venetoclax through dual inhibition of BCL-2 family proteins and JAK/STAT signaling pathways. Pharmacokinetic data from these trials showed favorable oral bioavailability (>75%) and plasma half-life (~8 hours), critical parameters for potential clinical applications.

Neuroprotective properties were uncovered during recent investigations into its interaction with microglial cells. A study from MIT's Neuroscience Department (May 2024) found that it suppresses neuroinflammation by inhibiting NF-kB activation while simultaneously promoting autophagy via AMPK pathway modulation. This dual mechanism offers therapeutic promise for neurodegenerative disorders such as Alzheimer's disease where both inflammation and protein aggregation are key pathogenic factors.

Safety evaluations conducted according to OECD guidelines demonstrated minimal toxicity at therapeutic doses (<1 g/kg LD₅₀). Hepatotoxicity assessments using primary human hepatocytes showed less than 5% cytotoxicity at concentrations up to 1 μM, significantly better than reference compounds like imatinib mesylate. These results were corroborated by metabolomics analyses indicating no significant perturbation of central metabolic pathways up to phase I trial levels.

The compound's unique structural features enable multifunctional interactions that are particularly advantageous for multi-target drug design strategies gaining traction in precision medicine. The methyl substitution on the phenyl ring enhances metabolic stability through steric hindrance, while the bromine atom provides opportunities for further medicinal chemistry optimization via bioisosteric replacements or radiolabeling studies for imaging applications.

Ongoing research focuses on optimizing its drug delivery profile using lipid nanoparticle systems capable of crossing the blood-brain barrier with >90% efficiency compared to free drug formulations. Preliminary results from these studies suggest improved efficacy in brain tumor models without compromising safety margins when administered intravenously or via nasal delivery routes.

Structural analogs incorporating fluorine substitutions are currently under evaluation for their ability to modulate blood-brain barrier permeability while retaining kinase inhibitory activity. A collaborative effort between pharmaceutical companies and academic institutions has generated over two dozen derivatives with varying substituent patterns on both aromatic rings, demonstrating structure-activity relationships that can guide future optimization efforts.

Computational docking studies using AlphaFold-derived protein structures have identified novel binding modes involving π-stacking interactions between the substituted phenyl groups and hydrophobic pockets within target enzymes not previously observed in traditional pyridazinones. This discovery opens new avenues for designing compounds with improved specificity against oncogenic kinases such as Aurora-A and FLT3 mutations prevalent in hematologic malignancies.

Inflammatory disease modeling has shown that this compound selectively inhibits COX-2 enzyme activity without affecting COX-1 function up to concentrations exceeding therapeutic ranges by three orders of magnitude. This selectivity profile addresses a major limitation of nonsteroidal anti-inflammatory drugs (NSAIDs), which often cause gastrointestinal side effects due to COX-1 inhibition.

Preliminary pharmacodynamic studies indicate rapid onset of action (<6 hours) coupled with sustained efficacy over extended periods when formulated into polymeric micelle systems capable of controlled release over 7 days post-administration. These delivery systems utilize FDA-approved polymers modified with PEG chains optimized through machine learning algorithms predicting optimal hydrophilic-lipophilic balance values.

Mechanistic investigations have revealed additional activity beyond kinase inhibition, including disruption of mitochondrial membrane potential at sub-inhibitory concentrations – a property being explored for combination therapies targeting cancer stem cells resistant to conventional chemotherapy agents like doxorubicin or cisplatin.

Surface plasmon resonance experiments conducted at Harvard Medical School confirmed nanomolar affinity constants (KD ~ 1 nM) for both JAK/STAT pathway components and inflammatory cytokines such as IL-6 receptor complexes, suggesting dual modes of action that could be leveraged against autoimmune diseases where multiple signaling pathways are dysregulated simultaneously.

Preclinical toxicology data indicates minimal genotoxicity based on Ames test results across all standard bacterial strains tested (TA98/TA100/TA1535/TA1537). Chromosomal aberration assays using CHO cells showed no significant increases compared to vehicle controls even at doses exceeding maximum therapeutic levels by fivefold – an important safety milestone given its intended use as an anti-cancer agent requiring prolonged administration schedules.

Bioavailability enhancement strategies include prodrug modifications where the pyridazinone ring is temporarily masked until cleavage occurs within tumor microenvironments characterized by acidic pH conditions (~5–6). These pH-sensitive prodrugs demonstrated up to fourfold increases in tumor accumulation while reducing systemic exposure by approximately 65% compared to parent compound formulations alone.

In vivo imaging studies using radiolabeled versions have provided unprecedented insights into tissue distribution patterns – showing preferential accumulation in solid tumors over healthy tissues due to enhanced permeability and retention effects combined with specific receptor-mediated uptake mechanisms identified through single-cell RNA sequencing analyses published last quarter in Cell Reports Medicine.

Current synthesis protocols incorporate continuous flow chemistry techniques enabling real-time monitoring of bromination steps critical for maintaining positional isomer purity (>98%). This approach reduces reaction time from traditional batch processes' three days down to eight hours while improving scalability parameters necessary for advancing into phase II clinical trials according to ICH guidelines recently updated this year

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量